molecular formula C20H18N4O5S B2988890 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide CAS No. 1005294-66-5

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide

Cat. No.: B2988890
CAS No.: 1005294-66-5
M. Wt: 426.45
InChI Key: BYPDMIIRCRZWJE-UHFFFAOYSA-N
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Description

N-(4-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide is a heterocyclic small molecule featuring a pyridazine core substituted with an ethylsulfonyl group at position 4. This pyridazine moiety is linked via a phenyl ring to a benzamide scaffold bearing a nitro (-NO₂) and methyl (-CH₃) group at positions 3 and 4, respectively. The ethylsulfonyl group enhances solubility and may modulate target engagement through polar interactions, while the nitro group introduces electron-withdrawing effects that could influence resonance stabilization and binding affinity.

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-3-30(28,29)19-11-10-17(22-23-19)14-6-8-16(9-7-14)21-20(25)15-5-4-13(2)18(12-15)24(26)27/h4-12H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPDMIIRCRZWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Molecular Structure

  • Molecular Formula : C20H18N4O5S
  • Molecular Weight : 426.4 g/mol
  • CAS Number : 1005307-85-6

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation.

Case Studies

  • EGFR Inhibition : In vitro studies have shown that compounds similar to this compound exhibit significant inhibitory activity against the epidermal growth factor receptor (EGFR). For instance, related compounds demonstrated IC50 values ranging from 5 nM to 15 nM against various cancer cell lines, indicating potent activity in inhibiting tumor growth .
  • Structural Activity Relationship (SAR) : A SAR analysis indicated that substituents at specific positions on the benzamide structure enhance biological activity. Electron-withdrawing groups at the aniline ring were found to improve antiproliferative effects, while modifications at the 6 and 7 positions of the quinazoline scaffold were critical for binding affinity to target proteins .

In Vivo Studies

In vivo experiments using mouse models have shown that this class of compounds can significantly reduce tumor size when administered at therapeutic doses. The observed reduction in tumor volume correlated with increased apoptosis markers in treated tissues.

Data Table of Biological Activities

Activity IC50 (nM) Cell Line Reference
EGFR Inhibition5A431
Antiproliferative Effect15HepG2
Cytotoxicity10.2H197
Apoptosis InductionN/AMouse Xenograft Model

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. The compound interacts with the ATP-binding site of kinases, leading to downstream effects that promote apoptosis in cancer cells.

Molecular Docking Studies

Molecular docking studies have confirmed a favorable binding affinity of this compound within the ATP-binding pocket of EGFR, suggesting its potential as a targeted therapy for cancers driven by this receptor.

Comparison with Similar Compounds

Pyridazine-Based Analogs ()

Key compounds from the Molecules (2011) study include:

  • I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate
  • I-6232: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate
  • I-6273: Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate
Feature Target Compound I-6230/I-6232 I-6273
Core Structure Pyridazin-3-yl with ethylsulfonyl Pyridazin-3-yl (unsubstituted/methyl) Methylisoxazol-5-yl
Linker Direct phenyl-amide linkage Phenethylamino-benzoate ester Phenethylamino-benzoate ester
Substituents Nitro, methyl (benzamide) Amino (benzoate ester) Methylisoxazole (benzoate ester)
Solubility Moderate (ethylsulfonyl enhances) Lower (ester groups may reduce) Variable (isoxazole introduces polarity)
Electron Effects Strong EWG (nitro) Moderate (unsubstituted pyridazine) Mixed (isoxazole has resonance effects)

Key Differences :

  • The target compound’s ethylsulfonyl group (vs.
  • The nitro group in the benzamide enhances electrophilicity compared to the amino-linked benzoate esters in I-6230/I-6232, which may alter target selectivity .
  • Ester vs. Amide Backbone : The benzoate esters in I-6230/I-6232 could act as prodrugs, whereas the amide in the target compound offers greater metabolic stability .

Benzamide Derivatives with Heterocyclic Moieties ()

The compound N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide shares a benzamide backbone but diverges in heterocyclic substitution:

  • Piperazine Substituent : The 4-methylpiperazine group introduces a basic nitrogen, enhancing solubility and possibly blood-brain barrier penetration, unlike the nitro group in the target compound .
  • Amino Linkage: The pyrimidin-2-ylamino group may offer hydrogen-bonding opportunities distinct from the nitro group’s electron-withdrawing effects .

Fluorinated Chromene Derivatives ()

Example 53 from the patent (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) highlights:

  • Fluorine Substituents : Enhance metabolic stability and lipophilicity compared to the nitro group in the target compound.
  • Sulfonamide vs. Benzamide : The sulfonamide group in related analogs (e.g., Example 53) offers strong hydrogen-bond acceptor properties, contrasting with the nitro group’s resonance effects .

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